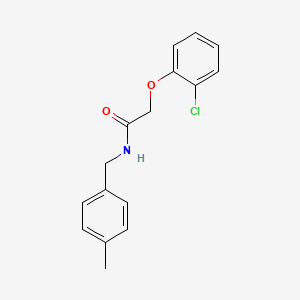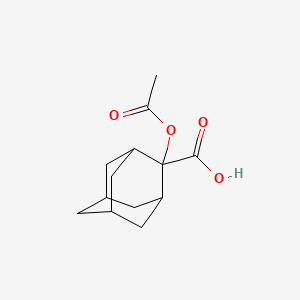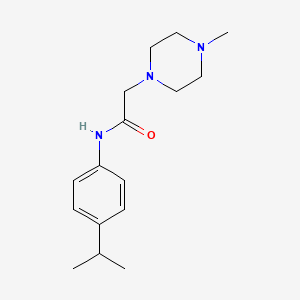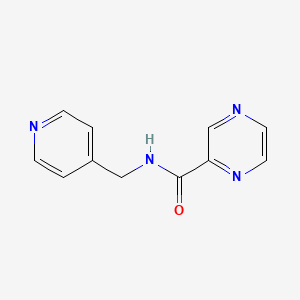
2-(2-chlorophenoxy)-N-(4-methylbenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenoxy)-N-(4-methylbenzyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. It is a selective and potent antagonist of the TRPV1 receptor, which is involved in pain perception and inflammation. The compound has been synthesized using various methods and has shown promising results in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 2-(2-chlorophenoxy)-N-(4-methylbenzyl)acetamide is based on its ability to selectively block the TRPV1 receptor. This receptor is involved in pain perception and inflammation. By blocking this receptor, the compound reduces pain and inflammation in various animal models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various animal models. It has also been reported to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-chlorophenoxy)-N-(4-methylbenzyl)acetamide in lab experiments are its potency, selectivity, and low toxicity. The compound has been shown to have a high affinity for the TRPV1 receptor, making it a potent antagonist. Additionally, the compound has been reported to have low toxicity, making it a safe option for lab experiments. The limitations of using the compound in lab experiments are its solubility and stability. The compound has limited solubility in water, making it difficult to use in aqueous solutions. Additionally, the compound is reported to be unstable in acidic conditions, which can affect its potency.
Direcciones Futuras
There are several future directions for the research on 2-(2-chlorophenoxy)-N-(4-methylbenzyl)acetamide. One potential direction is to study the compound's potential use in the treatment of various neurological disorders such as Alzheimer's disease and multiple sclerosis. Another direction is to investigate the compound's potential use as an analgesic in humans. Additionally, the compound's potential use in combination with other drugs for the treatment of various diseases can be explored. Finally, the development of more stable and soluble analogs of the compound can also be a future direction for research.
Métodos De Síntesis
The synthesis of 2-(2-chlorophenoxy)-N-(4-methylbenzyl)acetamide has been reported using different methods such as the reaction of 2-chlorophenol with 4-methylbenzylamine in the presence of acetic anhydride, followed by the reaction with acetic acid. Another method involves the reaction of 2-chlorophenol with 4-methylbenzylamine in the presence of sodium hydroxide, followed by the reaction with acetic anhydride. The yield of the compound using these methods is reported to be around 60-70%.
Aplicaciones Científicas De Investigación
2-(2-chlorophenoxy)-N-(4-methylbenzyl)acetamide has been extensively studied for its potential therapeutic applications. The compound has been shown to have potent analgesic and anti-inflammatory effects in various animal models. It has also been reported to have a neuroprotective effect in a mouse model of Parkinson's disease. Additionally, the compound has been studied for its potential use in the treatment of various other diseases such as epilepsy, anxiety, and depression.
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-12-6-8-13(9-7-12)10-18-16(19)11-20-15-5-3-2-4-14(15)17/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVGFBVOKHPBTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(3-methoxyphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5811960.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine](/img/structure/B5811969.png)



![N~2~-(3-chlorophenyl)-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5811988.png)


![N-(3-acetylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5812008.png)
![5-{[2-(dimethylamino)ethyl]amino}-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5812012.png)

![isobutyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5812057.png)
![N-(3-chlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5812071.png)